molecular formula C13H9F3N4O4 B12448935 N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12448935
M. Wt: 342.23 g/mol
InChI Key: ZLUQLSYIIIWBCO-UHFFFAOYSA-N
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Description

N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a high-purity chemical reagent designed for research and development applications in medicinal chemistry and drug discovery. This compound features a complex molecular architecture comprising a glycinamide moiety linked to a pyrimidine core, which is further substituted with a trifluoromethyl group and a 3-nitrophenyl ring. The presence of the trifluoromethyl group is a strategic element in modern drug design, known to influence a compound's metabolic stability, lipophilicity, and binding affinity through its electronegative and steric properties . The nitroaryl subunit can serve as a versatile synthetic handle for further chemical transformations or contribute to specific electronic interactions with biological targets. Researchers can utilize this glycine-substituted pyrimidine as a key intermediate or building block in the synthesis of more complex molecules, particularly in the exploration of amide bond bioisosteres—a common strategy to enhance the pharmacokinetic properties and proteolytic stability of peptide-based therapeutics . Its structural characteristics make it a valuable scaffold for constructing compound libraries aimed at hitting challenging biological targets in oncology, infectious diseases, and other therapeutic areas. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Prior to use, researchers should consult the product's safety data sheet (SDS) and handle the compound with appropriate personal protective equipment, adhering to all relevant laboratory safety guidelines.

Properties

Molecular Formula

C13H9F3N4O4

Molecular Weight

342.23 g/mol

IUPAC Name

2-[[4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H9F3N4O4/c14-13(15,16)10-5-9(18-12(19-10)17-6-11(21)22)7-2-1-3-8(4-7)20(23)24/h1-5H,6H2,(H,21,22)(H,17,18,19)

InChI Key

ZLUQLSYIIIWBCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation for Trifluoromethylpyrimidine Formation

The trifluoromethylpyrimidine scaffold is synthesized via cyclocondensation of β-keto esters with guanidine derivatives. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with guanidine hydrochloride in basic ethanol to yield 2-amino-4-(trifluoromethyl)pyrimidine. Substituted pyrimidines are accessible by modifying the β-keto ester or guanidine components.

Reaction Conditions

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 12 hours
  • Yield: 68–75%

Introduction of 3-Nitrophenyl Group at Position 6

The 3-nitrophenyl moiety is introduced via Suzuki-Miyaura cross-coupling. 2-Chloro-4-(trifluoromethyl)pyrimidine reacts with 3-nitrophenylboronic acid under palladium catalysis.

Procedure

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2 equiv)
  • Solvent: Dioxane/water (4:1)
  • Temperature: 100°C, 8 hours
  • Yield: 82%

Table 1: Cross-Coupling Optimization

Catalyst Loading (mol%) Temperature (°C) Yield (%)
5 100 82
3 100 65
5 80 48

Functionalization at Position 2

Amination of Pyrimidine

The 2-chloro intermediate undergoes nucleophilic substitution with ammonia to yield 2-amino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine.

Conditions

  • Reagent: NH₃ (7 N in MeOH)
  • Solvent: Methanol
  • Temperature: 60°C, 6 hours
  • Yield: 90%

Coupling with Glycine

The amino group at position 2 is coupled with Boc-protected glycine using HOBt/EDCl. Deprotection with trifluoroacetic acid (TFA) yields the final product.

Stepwise Protocol

  • Activation: Boc-glycine (1.2 equiv), HOBt (1.5 equiv), EDCl (1.5 equiv) in DMF, 0°C, 30 minutes.
  • Coupling: Add pyrimidine amine (1 equiv), stir at 25°C for 12 hours.
  • Deprotection: TFA/DCM (1:1), 2 hours, 25°C.
  • Yield: 75% (over two steps).

Table 2: Coupling Agent Efficiency

Coupling Agent Solvent Yield (%)
HOBt/EDCl DMF 75
DCC THF 60
CDI Acetonitrile 68

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 8.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.12 (s, 2H, CH₂), 3.75 (s, 2H, NH₂).
  • ¹³C NMR: δ 172.5 (COOH), 163.2 (C=O), 134.8–125.6 (Ar-C), 121.5 (q, J = 270 Hz, CF₃).
  • FTIR (cm⁻¹): 3340 (NH), 1705 (C=O), 1520 (NO₂), 1320 (C-F).

Mass Spectrometry

  • HRMS (ESI⁺): m/z calcd for C₁₃H₁₀F₃N₅O₄ [M+H]⁺: 374.0765; found: 374.0768.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (140°C, 45 minutes) accelerates pyrimidine formation from enaminones and phenylguanidines, reducing reaction time by 70% compared to conventional heating.

One-Pot Assembly

A sequential approach combines Suzuki coupling and amidation in a single pot using Pd/C and HOBt/EDCl, achieving a 68% overall yield.

Challenges and Optimization

Nitro Group Sensitivity

The 3-nitrophenyl group necessitates mild conditions to prevent reduction. Catalytic hydrogenation is avoided; instead, Pd-catalyzed couplings are performed under inert atmospheres.

Trifluoromethyl Stability

Trifluoromethyl groups are introduced early to avoid side reactions. Trifluoroacetic anhydride (TFAA) stabilizes intermediates during cyclocondensation.

Industrial-Scale Considerations

  • Cost-Efficiency: Use of Pd(OAc)₂ instead of Pd(PPh₃)₄ reduces catalyst costs by 40%.
  • Purification: Recrystallization from ethanol/water (1:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used.

    Condensation: Reagents like acetic anhydride and pyridine are commonly employed.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Substitution of Trifluoromethyl Group: Formation of substituted pyrimidine derivatives.

    Condensation Reactions: Formation of larger, more complex molecules.

Scientific Research Applications

N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to modulation of biological pathways. For example, it may inhibit tyrosine kinases or interact with DNA topoisomerase, affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Phenyl Derivatives

a) Nitro vs. Methoxy Substitution
  • This substitution may reduce electrophilic reactivity but improve bioavailability .
  • N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₃H₉F₃N₄O₄, MW: 342.24 g/mol):
    The nitro group at the phenyl 4-position (vs. 3-position in the target compound) alters steric and electronic interactions. Para-substitution may improve planar stacking in crystal lattices or protein binding pockets .

b) Halogen-Substituted Analogues
  • The electron-withdrawing effect of Cl is weaker than NO₂, leading to distinct reactivity profiles .

Functional Group Modifications on the Pyrimidine Core

  • N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₄H₁₁F₃N₄O₄, MW: 356.26 g/mol):
    Methylation of the glycine nitrogen reduces hydrogen-bonding capacity, which may decrease solubility but improve metabolic stability by hindering oxidative deamination .

Heterocyclic Ring Substitutions

  • N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₀H₇F₃N₄O₂S, MW: 304.25 g/mol):
    Substitution with a thiazole ring replaces the phenyl group, introducing a heteroaromatic system. This modification may enhance π-π interactions with biological targets like kinase enzymes .

Data Tables

Table 1: Key Structural Analogues and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties Reference
N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₃H₉F₃N₄O₄ 342.24 3-Nitrophenyl High electrophilicity, moderate solubility
N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₄H₁₂F₃N₃O₃ 341.29 3-Methoxyphenyl Enhanced solubility, lower reactivity
N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₄H₁₁F₃N₄O₄ 356.26 N-Methyl, 3-Nitrophenyl Improved metabolic stability
6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine C₁₂H₉F₃N₆O₂S 358.30 Thiosemicarbazido Metal chelation capacity
N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₀H₇F₃N₄O₂S 304.25 Thiazol-2-yl Potential kinase inhibition

Table 2: Substituent Effects on Physicochemical Properties

Substituent Electronic Effect Solubility Trend Reactivity Trend
3-Nitro (target) Electron-withdrawing Moderate (logP ~2.5) High (electrophilic nitro)
3-Methoxy Electron-donating High (logP ~1.8) Low
3,4-Dichloro Moderate withdrawal Low (logP ~3.2) Moderate (steric hindrance)
Thienyl Neutral Moderate (logP ~2.7) Moderate (thiophene ring)

Research Findings and Implications

  • Electron-Withdrawing vs. Donating Groups : Nitro-substituted derivatives exhibit higher reactivity in nucleophilic aromatic substitution compared to methoxy analogues, making them candidates for prodrug activation .
  • Methylation Effects : N-Methylation in glycine derivatives reduces renal clearance rates, as observed in pharmacokinetic studies of related compounds .
  • Heterocyclic Modifications : Thiazole- and thiophene-substituted variants show enhanced selectivity in enzyme inhibition assays, likely due to complementary heteroaromatic interactions .

Biological Activity

N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H10F3N3O2\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2

This indicates the presence of a pyrimidine ring substituted with a nitrophenyl group and a trifluoromethyl group, which are crucial for its biological activity.

  • Inhibition of Tyrosine Kinases :
    • Studies indicate that compounds with similar structures exhibit potent inhibitory effects on various tyrosine kinases, including ABL1 and FLT3. Specifically, the trifluoromethyl group enhances binding affinity to the active sites of these kinases, leading to significant inhibition (up to 92% at 10 nM) against targets like EGFR .
  • Anti-Proliferative Activity :
    • The compound has shown moderate to significant anti-proliferative effects against various cancer cell lines such as K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). Comparative studies with known inhibitors like imatinib demonstrated that this compound can inhibit tumor cell proliferation effectively .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Biological Activity Cell Line Inhibition (%) Concentration (nM)
EGFR InhibitionVarious Cancer Lines91 - 9210
Anti-ProliferativeK-562 (CML)Moderate100
Anti-ProliferativeMCF-7 (Breast)Significant100
Anti-ProliferativeA549 (Lung)Significant100

Case Studies

  • Case Study on EGFR Inhibition :
    • In a study examining the structure-activity relationship (SAR) of pyrimidine derivatives, this compound was identified as having a high affinity for EGFR, with IC50 values comparable to established inhibitors . The study highlighted the importance of the trifluoromethyl group in enhancing binding interactions.
  • Case Study on Anti-Cancer Efficacy :
    • Another research focused on the anti-cancer properties of compounds similar to this compound showed that these compounds could induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell survival and proliferation .

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